Methyl N-acetyl-L-tryptophanate

Übersicht

Beschreibung

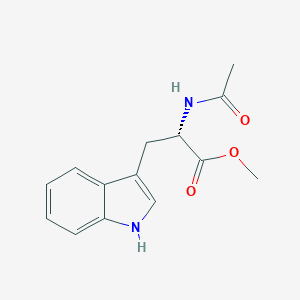

Methyl N-acetyl-L-tryptophanate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It is a derivative of tryptophan, an essential amino acid, and is often used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl N-acetyl-L-tryptophanate can be synthesized through the acetylation of L-tryptophan followed by esterification. The typical synthetic route involves the reaction of L-tryptophan with acetic anhydride to form N-acetyl-L-tryptophan, which is then esterified using methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-acetyl-L-tryptophanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Methyl N-acetyl-L-tryptophanate exhibits various biological activities attributed to its structural similarity to tryptophan. It is involved in several metabolic pathways and has been studied for its role in neurotransmitter production, particularly serotonin, which is crucial for mood regulation .

Neuroprotective Effects

Recent studies indicate that derivatives like N-acetyl-L-tryptophan have neuroprotective properties. Research has shown that these compounds can mitigate cognitive decline and neuroinflammation associated with Alzheimer's disease by downregulating pro-inflammatory cytokines and enhancing neuroprotective signaling pathways .

Pharmacological Applications

- Enzyme Inhibition : this compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Inhibiting these enzymes may offer therapeutic strategies for neurological disorders such as Alzheimer's disease.

- Antibacterial Activity : Preliminary research suggests that this compound may possess antibacterial properties against strains like Escherichia coli and Staphylococcus aureus. However, further studies are required to elucidate the mechanisms behind this activity.

- Interaction with Neurotransmitter Systems : The compound's interactions with serotonin metabolism enzymes suggest potential implications in treating mood disorders, depression, and anxiety .

Uniqueness

This compound is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities compared to its analogs. Its enhanced stability allows for specific interactions with biological targets, making it a valuable compound in research settings .

Case Studies

- Neuroprotection in Alzheimer's Disease : A study evaluated the effects of N-acetyl-L-tryptophan on cognitive decline in rat models induced by amyloid beta oligomers. Results showed significant improvements in cognitive performance and reduced neuroinflammation markers following treatment with the compound .

- Antibacterial Properties : Research published in "Letters in Applied Microbiology" indicated that this compound exhibited antibacterial activity against certain bacterial strains, necessitating further exploration into its therapeutic applications in infectious diseases.

- Enzyme Interaction Studies : Investigations into the inhibitory effects of this compound on cholinesterases have highlighted its potential role in developing treatments for neurodegenerative diseases characterized by cholinergic dysfunctions .

Wirkmechanismus

Methyl N-acetyl-L-tryptophanate exerts its effects by modulating oxidative stress and maintaining mitochondrial membrane integrity. It enhances the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx). This compound also protects DNA from radiation-induced damage and inhibits apoptosis in irradiated cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-acetyl-L-tryptophan

- Methyl L-tryptophanate

- N-acetyltryptophan methyl ester

Uniqueness

Methyl N-acetyl-L-tryptophanate is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities. Compared to its analogs, it has enhanced stability and specific interactions with biological targets .

Biologische Aktivität

Methyl N-acetyl-L-tryptophanate (MNAcTrp) is a derivative of L-tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for several bioactive compounds, including serotonin and melatonin. This article explores the biological activities of MNAcTrp, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

MNAcTrp is synthesized from L-tryptophan through acetylation and methylation processes. The general structure can be represented as follows:

This compound retains the indole ring characteristic of tryptophan, which is crucial for its biological activity.

Antioxidant Properties

MNAcTrp may exhibit antioxidant activity due to the presence of the indole structure, which can scavenge free radicals. This property is essential in protecting cells from oxidative stress, a contributor to various diseases including neurodegenerative disorders.

The mechanisms through which MNAcTrp exerts its biological effects may include:

- Modulation of Neurotransmitter Systems : By influencing serotonin pathways, MNAcTrp could impact mood regulation and cognitive functions.

- Anti-inflammatory Action : Similar to NAT, MNAcTrp may inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.

- Interaction with Receptors : MNAcTrp might act on various receptors involved in neurotransmission and inflammation.

Research Findings

A comprehensive review of literature reveals several key findings regarding MNAcTrp and its analogs:

Case Studies

- Alzheimer's Disease Model : In a study involving Aβ 1-42 oligomers injected into rats, NAT showed significant improvements in cognitive function as measured by the Morris water maze test. This suggests that similar derivatives like MNAcTrp could have therapeutic potential in neurodegenerative conditions .

- Inflammation Studies : Research indicates that tryptophan derivatives exhibit anti-inflammatory properties by modulating cytokine production. The application of MNAcTrp in inflammatory models could provide insights into its efficacy as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECNVJPYDPBAM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950962 | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2824-57-9 | |

| Record name | N-Acetyltryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-TRYPTOPHAN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Ac-Trp-OMe influence its interaction with α-chymotrypsin?

A: Research shows that Ac-Trp-OMe, a derivative of the natural amino acid tryptophan, exhibits specific interactions with the enzyme α-chymotrypsin. The aromatic indole ring of Ac-Trp-OMe plays a crucial role in binding to the hydrophobic pocket within the active site of the enzyme [, , ]. Modifications to the indole ring, such as the introduction of substituents, can significantly affect the binding affinity and reactivity of Ac-Trp-OMe towards α-chymotrypsin [, ].

Q2: What is the significance of studying Ac-Trp-OMe dimerization in the gas phase?

A: Studying the dimerization of Ac-Trp-OMe in the gas phase provides insights into the intrinsic forces driving the formation of secondary structures in peptides and proteins []. Research has shown that unlike similar systems containing the phenylalanine (Phe) chromophore, Ac-Trp-OMe does not form a β-sheet model system when dimerized. Instead, the presence of polar NH groups in the indole ring leads to the formation of hydrogen bonds between these groups and the C=O groups of the peptide backbone, resulting in a distinct minimum energy structure for the dimer []. This highlights the influence of side-chain polarity on peptide aggregation and structure.

Q3: How does Ac-Trp-OMe react with free radicals, and what does this tell us about its potential role in biological systems?

A: Ac-Trp-OMe reacts with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals, with a rate coefficient of 2.3 × 10^3 M-1 s-1 []. This reaction proceeds via radical hydrogen atom transfer (HAT) from the Cα position of Ac-Trp-OMe. Compared to tyrosine and methionine derivatives, Ac-Trp-OMe shows a moderate reaction rate with TEAOO•, suggesting that it could play a role in scavenging lipid peroxyl radicals in biological systems, albeit less efficiently than tyrosine [].

Q4: Are there any known instances of Ac-Trp-OMe undergoing unique chemical transformations catalyzed by enzymes?

A: Interestingly, research has revealed that the enzyme catalase I from Bacillus stearothermophilus, primarily known for its catalase activity, can catalyze a dioxygen-inserted indole-ring opening reaction using Ac-Trp-OMe as a substrate []. This reaction, similar to the activity of tryptophan 2,3-dioxygenase (TDO), highlights the potential of certain enzymes to catalyze unexpected transformations, expanding their known substrate scope and catalytic repertoire [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.